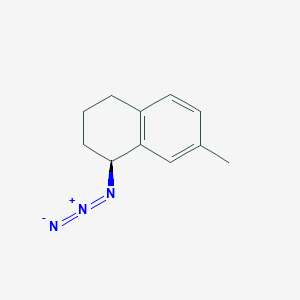

(1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene, or (1S)-1-AMT, is a synthetic organic compound that is used as a reagent in organic synthesis. It is a highly reactive compound that has been used in a variety of applications, including the synthesis of a variety of organic compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. In addition, (1S)-1-AMT has been studied for its potential therapeutic applications, particularly in the treatment of cancer.

Aplicaciones Científicas De Investigación

Chiral Auxiliaries in Asymmetric Reactions

(1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene and related compounds have been utilized as chiral auxiliaries in asymmetric synthesis. For instance, a derivative of this compound, (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, was synthesized from naphthalene and used effectively in Reformatsky-type reactions (Orsini et al., 2005).

Molecular Structure Analysis

Studies on the molecular structure of derivatives of tetrahydronaphthalene, such as r-1-hydroxy-t-2-methyl-t,t-3,4-epoxy-1,2,3,4-tetrahydronaphthalene, have provided insights into the conformation and bonding characteristics of these compounds (Zacharias et al., 1995).

Self-Assembly and Nanostructures

The self-assembly properties of 1,2,3,4-tetrahydronaphthalene molecules have been examined. These studies revealed that these molecules can form chiral self-assembled structures such as herringbone and pinwheel arrangements, which are significant for nanotechnology applications (Silly et al., 2017).

Stereochemistry and Reduction Reactions

Research has been conducted on the stereochemistry of reduction reactions involving substituted derivatives of 1,2,3,4-tetrahydronaphthalene, highlighting the stereoselective nature of these reactions, which is crucial for synthesizing specific chiral compounds (Tippett & Massy-Westropp, 1993).

Fuel Surrogate Studies

Tetralin, or 1,2,3,4-tetrahydronaphthalene, has been adopted as a component in transportation fuel surrogates. Studies on the ignition delays of tetralin/air mixtures at various temperatures and pressures are significant for understanding combustion processes in engines (Raza et al., 2020).

Propiedades

IUPAC Name |

(1S)-1-azido-7-methyl-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-5-6-9-3-2-4-11(13-14-12)10(9)7-8/h5-7,11H,2-4H2,1H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSJULZJSLFSKN-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2N=[N+]=[N-])C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CCC[C@@H]2N=[N+]=[N-])C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-Azido-7-methyl-1,2,3,4-tetrahydronaphthalene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B3008064.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B3008066.png)

![3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008070.png)

![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3008087.png)